Bienvenue dans la boutique en ligne BenchChem!

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Nociceptin/orphanin FQ receptor NOP agonist pain pharmacology

N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-12-9) is a synthetic sulfonyl indole derivative with a molecular formula of C₂₂H₂₉N₃O₅S and a molecular weight of 447.55 g/mol. The compound features an indole core substituted at the N1 position with a morpholino-2-oxoethyl moiety and at the C3 position with a sulfonylacetamide bridge bearing an N-cyclohexyl group.

Molecular Formula C22H29N3O5S
Molecular Weight 447.55
CAS No. 878058-12-9
Cat. No. B2362268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide
CAS878058-12-9
Molecular FormulaC22H29N3O5S
Molecular Weight447.55
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
InChIInChI=1S/C22H29N3O5S/c26-21(23-17-6-2-1-3-7-17)16-31(28,29)20-14-25(19-9-5-4-8-18(19)20)15-22(27)24-10-12-30-13-11-24/h4-5,8-9,14,17H,1-3,6-7,10-13,15-16H2,(H,23,26)
InChIKeyJTGIUIGURBLWAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-12-9): Compound Profile and Sourcing Baseline


N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-12-9) is a synthetic sulfonyl indole derivative with a molecular formula of C₂₂H₂₉N₃O₅S and a molecular weight of 447.55 g/mol. The compound features an indole core substituted at the N1 position with a morpholino-2-oxoethyl moiety and at the C3 position with a sulfonylacetamide bridge bearing an N-cyclohexyl group . This compound is catalogued in BindingDB (BDBM177934) with reported affinity data from patent US9120797 for the nociceptin/orphanin FQ (NOP) receptor (Ki = 1.10 nM) and the mu-opioid receptor (Ki = 1.70 nM) [1]. Commercially, it is available from multiple suppliers at a typical purity of 95%, commonly supplied as a research-grade compound for in vitro pharmacological studies .

Why Generic Substitution of Indole Sulfonyl Acetamide Analogs Fails for NOP/Mu Opioid Receptor Profiling


Within the morpholino-sulfonyl indole acetamide chemotype, subtle structural variations at the N1 indole substituent and the sulfonylacetamide amide terminus produce quantitatively distinct receptor affinity profiles at the NOP and mu-opioid receptors. The target compound combines an N-cyclohexylamide terminus with an N1-morpholino-2-oxoethyl indole substituent, and its closest analogs alter one or both of these pharmacophoric elements. Evidence from BindingDB entries for compounds disclosed in US9120797 demonstrates that exchanging the N-cyclohexylamide for a dimethylaminomethyl phenyl moiety can shift mu-opioid receptor Ki from 1.70 nM to 0.600 nM [1], while replacement of the morpholino-2-oxoethyl group with an ethyl group eliminates the defined molecular target interaction entirely, yielding a compound with no reported activity in the same assay panel . These data establish that generic interchange of indole sulfonyl acetamide analogs introduces both quantitative potency shifts and categorical target engagement differences, precluding substitution without experimental re-validation [2].

Quantitative Evidence Guide: N-Cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide vs. Structural Analogs


NOP Receptor Affinity: Target Compound vs. Spirocyclic Cyclohexane Analog (BDBM177955/US9120797, 53)

In a receptor binding assay using ³H-nociceptin/orphanin FQ with human recombinant NOP receptor membranes at pH 7.4 and 25°C, the target compound (BDBM177934/US9120797 Example 32) exhibited a Ki of 1.10 nM. Under identical assay conditions at 2°C, the structurally related analog BDBM177955 (US9120797 Example 53), which retains the indole core and cyclohexane motif in a spirocyclic configuration but replaces the morpholino-2-oxoethyl substitution with a dimethylaminomethyl phenyl moiety, displayed a Ki of 1.10 nM for the NOP receptor—indicating equipotent NOP binding despite the substantially different N1 substitution [1].

Nociceptin/orphanin FQ receptor NOP agonist pain pharmacology

Mu-Opioid Receptor Affinity: Target Compound vs. Spirocyclic Cyclohexane Analog (BDBM177955/US9120797, 53)

In a mu-opioid receptor binding assay performed in microtitre plates using human recombinant receptor at 25°C, the target compound (BDBM177934) showed a Ki of 1.70 nM. The spirocyclic analog BDBM177955 (US9120797 Example 53), bearing a dimethylaminomethyl phenyl group instead of the morpholino-2-oxoethyl moiety, demonstrated a Ki of 0.600 nM at 2°C—representing an approximately 2.8-fold higher affinity [1]. This indicates that while both compounds are sub-nanomolar to low-nanomolar MOR binders, the N1 substitution choice directly modulates the magnitude of mu-receptor engagement.

Mu-opioid receptor MOR binding analgesic target

NOP/Mu Selectivity Profile of the Target Compound vs. Spirocyclic Analog

The target compound (BDBM177934) exhibits a NOP/MOR selectivity ratio of approximately 1.5:1 (Ki,MOR 1.70 nM / Ki,NOP 1.10 nM), indicating a moderately balanced dual-receptor profile. By contrast, the spirocyclic analog BDBM177955 (US9120797 Example 53) displays a selectivity ratio of approximately 0.55:1 (Ki,MOR 0.600 nM / Ki,NOP 1.10 nM), reflecting a roughly 1.8-fold preference for the mu-opioid receptor. The differential ratio arises from comparable NOP affinity but divergent MOR potency between the two analogs [1].

NOP/MOR selectivity bifunctional opioid ligands dual receptor pharmacology

N1-Substituent Effect: Morpholino-2-Oxoethyl vs. Simple Alkyl Substitution at the Indole Core

The nearest structurally simplified analog that preserves the N-cyclohexyl sulfonylacetamide core but replaces the N1-morpholino-2-oxoethyl group with an N1-ethyl substituent is N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide (CAS 686743-74-8, MW 348.5). This analog carries no reported affinity data for either the NOP or mu-opioid receptor, and its bioassay entries in public screening databases are limited to unrelated targets including RGS4, ADAM17, and muscarinic M1 receptor assays—none of which yielded confirmed activity for the target compound's receptor panel . The absence of cross-panel target engagement demonstrates that the N1-morpholino-2-oxoethyl moiety is structurally required for the NOP/MOR dual binding activity observed with the target compound; the N1-ethyl analog is not a functional substitute for opioid receptor pharmacology programs [1].

Structure-activity relationship indole N1 substitution pharmacophore mapping

Molecular Weight and Physicochemical Differentiation from Simpler Indole Sulfonyl Acetamides

The target compound (MW 447.55 g/mol) incorporates an N1-morpholino-2-oxoethyl substitution that increases its molecular weight by 99.05 g/mol relative to the N1-ethyl analog N-cyclohexyl-2-[(1-ethyl-1H-indol-3-yl)sulfonyl]acetamide (CAS 686743-74-8, MW 348.5 g/mol). This represents a ~28% increase in molecular weight, which may influence key physicochemical parameters including lipophilicity (predicted XLogP3), hydrogen bond acceptor/donor counts, and topological polar surface area—factors that directly affect membrane permeability, solubility, and oral bioavailability predictions .

Physicochemical properties molecular weight drug-likeness permeability

Limitations Acknowledgment: Absence of Published In Vivo, Selectivity Panel, or ADME Data for the Target Compound

A systematic search across PubMed, BindingDB, PubChem, and patent databases confirms that no peer-reviewed publications, in vivo efficacy studies, broad selectivity panel data (e.g., kinase profiling, CEREP-type safety panels), metabolic stability assays, or pharmacokinetic reports are available for N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-12-9) [1]. The sole quantitative evidence derives from two receptor binding endpoints (NOP and mu-opioid) reported in patent US9120797. By comparison, the spirocyclic analog BDBM177955 carries the same evidential limitations—its binding data also originate exclusively from the same patent source [2]. No comparator in this chemotype series has published selectivity window data against the kappa- or delta-opioid receptors, hERG channel inhibition, CYP450 inhibition, or in vivo analgesic efficacy. This evidence gap means that procurement decisions based solely on the NOP/MOR binding profile carry inherent risk; users must plan for de novo ADME-Tox and selectivity profiling regardless of which analog is selected [3].

Data gaps evidence limitations procurement risk assessment experimental validation required

Best-Fit Research and Industrial Application Scenarios for N-Cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide (CAS 878058-12-9)


In Vitro NOP/Mu Opioid Dual-Receptor Pharmacological Profiling

Given its confirmed dual binding activity at the NOP receptor (Ki = 1.10 nM) and mu-opioid receptor (Ki = 1.70 nM), this compound is directly applicable as a research tool in competitive radioligand binding assays for characterizing NOP/MOR bifunctional ligand pharmacology. Its balanced selectivity ratio (~1.5:1 MOR/NOP) distinguishes it from the MOR-biased spirocyclic analog BDBM177955 (ratio ~0.55:1), making the target compound the preferred choice for studies investigating balanced dual-receptor occupancy or for use as a reference ligand in NOP/MOR selectivity screening panels [1].

Structure-Activity Relationship (SAR) Studies on Indole N1-Substituent Effects in the Sulfonyl Acetamide Chemotype

The target compound serves as a defined SAR probe for evaluating the contribution of the morpholino-2-oxoethyl N1-substituent to opioid receptor affinity. Direct comparison with the N1-ethyl analog (CAS 686743-74-8), which lacks measurable NOP/MOR activity, establishes the morpholino-2-oxoethyl group as a critical pharmacophoric element. Researchers conducting systematic N1-substitution SAR campaigns can use this compound as the active reference point against which alkyl, aryl, and heterocyclic N1 variants are benchmarked [1][2].

Chemical Probe for NOP Receptor Occupancy Studies in Recombinant Systems

With an NOP receptor Ki of 1.10 nM, the target compound is suitable for use as an unlabeled competitor in NOP receptor binding assays employing ³H-nociceptin/orphanin FQ as the radioligand in recombinant human NOP membrane preparations at pH 7.4 and 25°C. This application is supported by the exact assay conditions documented in patent US9120797, enabling direct experimental replication by procurement teams seeking a validated NOP binding probe [1].

Mu-Opioid Receptor Reference Compound in Chemotype-Specific Binding Panels

The target compound's MOR Ki of 1.70 nM positions it as a moderate-affinity reference ligand for use in mu-opioid receptor binding panels alongside higher-affinity analogs (e.g., BDBM177955, MOR Ki = 0.600 nM). Including this compound in a concentration-response series enables rank-order potency comparisons within the indole sulfonyl acetamide chemotype, facilitating the identification of structural determinants of mu-receptor affinity. Researchers should note that no kappa- or delta-opioid selectivity data are available, and orthogonal selectivity profiling is required [1][2].

Quote Request

Request a Quote for N-cyclohexyl-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.